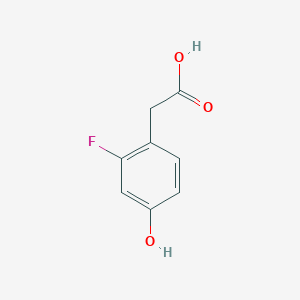

2-Fluoro-4-hydroxyphenylacetic acid

Übersicht

Beschreibung

2-Fluoro-4-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H7FO3 It features a fluorine atom and a hydroxyl group substituted on a phenylacetic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxyphenylacetic acid typically involves the fluorination of 4-hydroxyphenylacetic acid. One common method is the electrophilic aromatic substitution reaction where a fluorine source, such as fluorine gas or a fluorinating agent like Selectfluor, is used under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products:

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-hydroxyphenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-hydroxyphenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.

4-Hydroxyphenylacetic acid: Lacks the fluorine atom, resulting in different reactivity and applications.

Uniqueness: 2-Fluoro-4-hydroxyphenylacetic acid is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical reactivity and biological interactions compared to its non-fluorinated or differently fluorinated analogs.

Biologische Aktivität

2-Fluoro-4-hydroxyphenylacetic acid (CAS Number: 68886-07-7) is a fluorinated derivative of 4-hydroxyphenylacetic acid, which has garnered attention for its potential biological activities. This compound's molecular formula is with a molecular weight of 170.138 g/mol. Its unique structure, featuring a fluorine atom, may influence its interactions with biological systems, leading to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.138 g/mol |

| Purity | 95% |

| CAS Number | 68886-07-7 |

Biological Activity

The biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms and effects:

Antioxidative Properties

Similar to its parent compound, 4-hydroxyphenylacetic acid, this compound may exhibit antioxidative properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the hydroxyl group in its structure is pivotal for radical scavenging activity.

Antithrombotic Activity

Recent studies have indicated that phenolic compounds, including derivatives like this compound, possess antithrombotic properties. For instance, research on related compounds demonstrated their ability to inhibit thrombus formation in zebrafish models by modulating the PI3K/AKT/mTOR signaling pathways, which are crucial for cell survival and proliferation . This suggests that this compound could similarly affect thrombus formation and inflammatory responses.

Anti-inflammatory Effects

Preliminary findings indicate that compounds with similar structures can reduce inflammation by inhibiting inflammatory cell migration and cytokine production. This effect is particularly relevant in conditions such as acute lung injury and sepsis, where inflammation plays a critical role in disease progression .

Case Studies and Research Findings

- Zebrafish Model Studies : In studies utilizing zebrafish models, phenolic compounds were shown to significantly reduce thrombus formation and inflammatory responses induced by arachidonic acid. These findings highlight the potential for developing new therapeutic agents targeting thrombotic conditions .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that phenolic compounds could activate autophagy pathways while inhibiting pro-inflammatory signaling cascades. This dual action could provide a therapeutic strategy for managing chronic inflammatory diseases .

- Comparative Analysis : A comparative study of various phenolic acids indicated that structural modifications, such as fluorination, can enhance biological activity. The introduction of fluorine may improve the compound's stability and bioavailability, leading to increased efficacy in biological systems .

Eigenschaften

IUPAC Name |

2-(2-fluoro-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHJEGWOCHZSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598371 | |

| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68886-07-7 | |

| Record name | (2-Fluoro-4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.